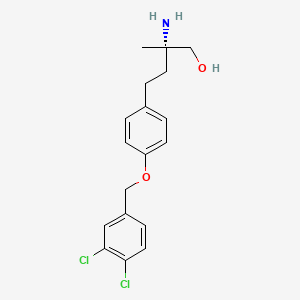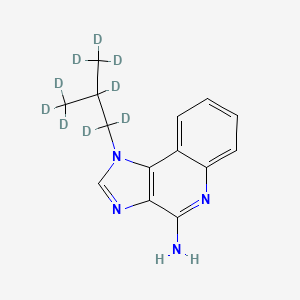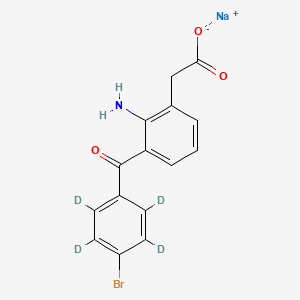![molecular formula C21H42ClNO4 B8075491 (3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-tetradecanoyloxybutanoate;hydrochloride](/img/structure/B8075491.png)
(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-tetradecanoyloxybutanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-tetradecanoyloxybutanoate;hydrochloride is a stable isotope-labeled compound. It is a derivative of L-carnitine, a naturally occurring amino acid derivative that plays a crucial role in the metabolism of fatty acids. The compound is often used in scientific research due to its unique properties and high isotopic purity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanoyl-L-carnitine-(N-methyl-d3) hydrochloride involves the acylation of L-carnitine with tetradecanoic acid (myristic acid) in the presence of a suitable catalyst. The N-methyl-d3 labeling is introduced through the use of deuterated methylating agents. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure high yield and purity.
Industrial Production Methods
Industrial production of Tetradecanoyl-L-carnitine-(N-methyl-d3) hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization or chromatography to achieve the desired isotopic purity and chemical composition.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecanoyl-L-carnitine-(N-methyl-d3) hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
Tetradecanoyl-L-carnitine-(N-methyl-d3) hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to investigate the pathways of fatty acid metabolism.
Biology: Employed in studies of cellular energy production and mitochondrial function.
Medicine: Utilized in research on metabolic disorders, such as fatty acid oxidation disorders and carnitine deficiency.
Industry: Applied in the development of nutritional supplements and pharmaceuticals targeting metabolic health.
Mécanisme D'action
The mechanism of action of Tetradecanoyl-L-carnitine-(N-methyl-d3) hydrochloride involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The compound facilitates the conversion of long-chain fatty acids into acyl-carnitine derivatives, which can then be transported across the mitochondrial membrane. Once inside the mitochondria, the fatty acids are released and undergo β-oxidation to produce energy. The deuterium labeling allows for precise tracking of these metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propionyl-L-carnitine-(N-methyl-d3)
- Myristoyl-L-carnitine
- Palmitoyl-L-carnitine-(N-methyl-d3)
- Stearoyl-L-carnitine
Uniqueness
Tetradecanoyl-L-carnitine-(N-methyl-d3) hydrochloride is unique due to its specific chain length (tetradecanoyl) and deuterium labeling. This combination provides distinct advantages in metabolic studies, allowing for detailed analysis of fatty acid transport and oxidation. The high isotopic purity (99 atom % D) and chemical purity (98% (CP)) further enhance its utility in research applications.
Propriétés
IUPAC Name |
(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-tetradecanoyloxybutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1/i2D3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGWHMYOGIGWDM-IQDJPGLDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334532-25-0 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide;hydrochloride](/img/structure/B8075422.png)




![8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine,dihydrochloride](/img/structure/B8075439.png)


![2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-3H-purin-6-one](/img/structure/B8075475.png)




